

Fanapanel: A Technical Guide to its Chemical Structure and In Vitro Pharmacology

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Compound of Interest

Compound Name: *Fanapanel*

Cat. No.: *B1684397*

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Introduction

Fanapanel, also known as MPQX or ZK-200775, is a potent and selective competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a member of the quinoxalinedione class of compounds, **Fanapanel** was investigated for its neuroprotective potential in conditions such as cerebral ischemia associated with stroke and trauma.[1] Its mechanism of action involves blocking the binding of the excitatory neurotransmitter glutamate to AMPA receptors, thereby inhibiting excessive neuronal excitation and subsequent excitotoxicity, a key factor in ischemic brain damage.[3][4] This technical guide provides a comprehensive overview of the chemical structure of **Fanapanel**, its in vitro pharmacological data, and the experimental methodologies used for its characterization.

Chemical Structure and Properties

Fanapanel is a synthetic organic compound with a complex heterocyclic structure.[4] Its chemical identity is well-defined by its IUPAC name, SMILES string, and other molecular identifiers.

Identifier	Value
IUPAC Name	{[7-(4-Morpholinyl)-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinoxaliny]methyl}phosphonic acid[1]
SMILES String	<chem>c1c(c(cc2c1[nH]c(=O)c(=O)n2CP(=O)(O)O)N3CCOCC3)C(F)(F)F</chem> [1]
Molecular Formula	C14H15F3N3O6P[1][3][5]
Molecular Weight	409.258 g·mol ⁻¹ [1][3][5]
CAS Number	161605-73-8[1]

In Vitro Pharmacology

The pharmacological activity of **Fanapanel** has been characterized through various in vitro assays, primarily focusing on its binding affinity for glutamate receptor subtypes and its functional antagonism.

Receptor Binding Affinity

The binding affinity of **Fanapanel** for different ionotropic glutamate receptors was determined using radioligand binding assays. The inhibition constant (K_i) is a measure of the affinity of a ligand for a receptor; a lower K_i value indicates a higher affinity.

Receptor/Ligand	K _i (nM)
Quisqualate (AMPA Receptor Agonist)	3.2[6]
Kainate (Kainate Receptor Agonist)	100[6]
NMDA (NMDA Receptor Agonist)	8500[6]

These data demonstrate that **Fanapanel** is a highly selective antagonist for the AMPA receptor, with significantly lower affinity for kainate and NMDA receptors.[6]

Functional Antagonism

The functional antagonist activity of **Fanapanel** was assessed using a cortical spreading depression assay. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Agonist	IC ₅₀ (nM)
Quisqualate	200[6]
Kainate	76[6]
NMDA	13000[6]
Glycine	18000[6]

Experimental Protocols

AMPA Receptor Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of a competitive antagonist like **Fanapanel** to AMPA receptors using a radioligand binding assay.

1. Membrane Preparation:

- Rat cortical tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at low speed to remove nuclei and cell debris.
- The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction containing the receptors.
- The pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.

2. Binding Assay:

- The washed membranes are incubated with a known concentration of a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA).

- Increasing concentrations of the unlabeled competitor ligand (**Fanapanel**) are added to the incubation mixture.
- The reaction is allowed to reach equilibrium at a specific temperature (e.g., 4°C).
- The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

3. Data Analysis:

- The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor.
- The IC50 value is determined from this competition curve.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.^{[7][8]}

Cortical Slice Preparation and Spreading Depression Assay (General Protocol)

This protocol describes a general method for preparing cortical brain slices and inducing cortical spreading depression (CSD) to assess the functional antagonism of a compound like **Fanapanel**.

1. Brain Slice Preparation:

- Anesthetize and decapitate a rodent (e.g., a rat or mouse).^{[1][6]}
- Rapidly remove the brain and immerse it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).^{[1][6]}
- Coronal or sagittal slices of the cortex (typically 300-400 μm thick) are cut using a vibratome.^[1]

- The slices are then transferred to a holding chamber containing oxygenated aCSF at room temperature for a recovery period of at least one hour.[6]

2. Induction of Cortical Spreading Depression:

- A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
- CSD can be induced by a brief, localized application of a high concentration of potassium chloride (KCl) or an AMPA receptor agonist (e.g., quisqualate) to the surface of the slice.[6]
- The propagation of the CSD wave is monitored by recording the characteristic slow DC potential shift with an extracellular microelectrode.

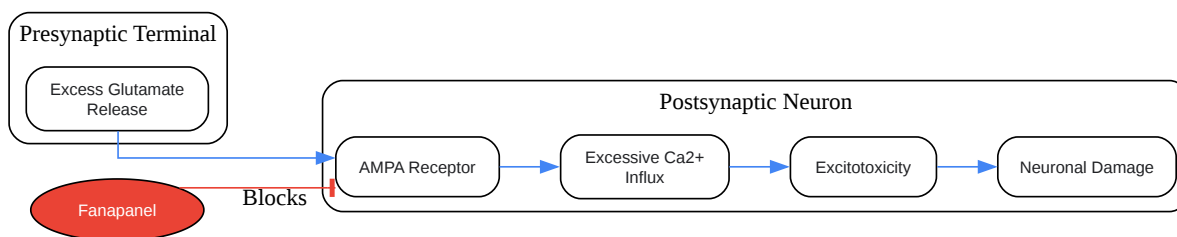
3. Drug Application and Data Analysis:

- After obtaining a stable baseline of CSD events, the slice is perfused with aCSF containing a known concentration of the antagonist (**Fanapanel**).
- The ability of the antagonist to inhibit the induction or propagation of CSD is quantified.
- A concentration-response curve is generated by testing a range of antagonist concentrations.
- The IC₅₀ value is determined as the concentration of the antagonist that produces a 50% reduction in the CSD parameter being measured (e.g., amplitude or propagation speed).

Signaling Pathways and Logical Relationships

Fanapanel's Mechanism of Action in Neuroprotection

Fanapanel exerts its neuroprotective effects by competitively antagonizing the AMPA receptor, thereby interrupting the excitotoxic cascade initiated by excessive glutamate release during events like cerebral ischemia.

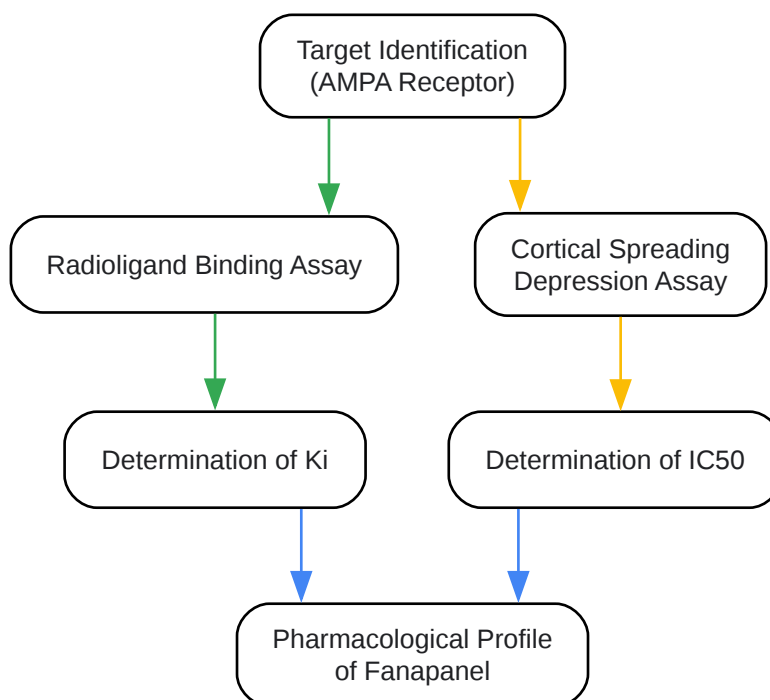


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Caption: **Fanapanel** competitively blocks the AMPA receptor, preventing excitotoxicity.

Experimental Workflow for Determining Fanapanel's In Vitro Activity

The determination of **Fanapanel**'s in vitro pharmacological profile follows a logical workflow, starting from target identification to functional characterization.



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Caption: Workflow for characterizing **Fanapanel's** in vitro pharmacology.

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